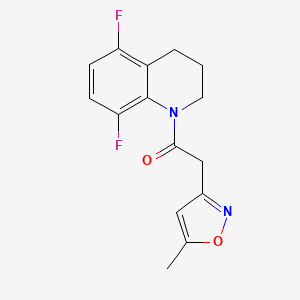![molecular formula C14H20N2O2 B7582643 (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone](/img/structure/B7582643.png)
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone, also known as DPM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains both a pyrrole and spirocycle structure, making it an interesting target for synthesis and investigation. In
Mecanismo De Acción
The mechanism of action of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is not fully understood, but it is thought to act as a covalent inhibitor of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone contains a reactive carbonyl group that can form a covalent bond with a nucleophilic residue on a protein, disrupting the protein-protein interaction. The spirocycle structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may also play a role in its mechanism of action, as it can provide additional binding interactions with the protein of interest.
Biochemical and Physiological Effects:
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been shown to have a low toxicity profile and is generally well-tolerated in cells and animals. In vitro studies have shown that (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can inhibit protein-protein interactions with high selectivity and potency. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been shown to be cell-permeable, allowing for its use in live-cell imaging experiments. In vivo studies of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone have not been extensively conducted, but its low toxicity profile suggests that it may be a promising candidate for further investigation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its selectivity for protein-protein interactions, which makes it a valuable tool for the study of complex signaling pathways. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is also cell-permeable, allowing for its use in live-cell imaging experiments. However, one limitation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental conditions. Additionally, the covalent nature of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone's mechanism of action may limit its use in certain experimental contexts.
Direcciones Futuras
There are several future directions for the investigation of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. One area of interest is the development of new synthetic methods for (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone that can improve yield and purity. Another direction is the use of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone as a tool compound for the study of protein-protein interactions in disease models, such as cancer and neurodegenerative disorders. Additionally, the design of small molecule inhibitors based on the structure of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone may lead to the development of new therapeutics for a variety of diseases.
Métodos De Síntesis
The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone involves a multi-step process that starts with the reaction of 3,5-dimethylpyrrole with 2-bromo-1-phenylethanone to form 3,5-dimethyl-1-(2-phenylethyl)-1H-pyrrole-2-carbaldehyde. This intermediate is then reacted with 7-azaspiro[4.4]nonan-7-ol and paraformaldehyde to form the final product, (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone. The synthesis of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been optimized to improve yield and purity, making it a feasible target for large-scale production.
Aplicaciones Científicas De Investigación
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has been used in a variety of scientific research applications, including drug discovery, chemical biology, and neuroscience. One of the main applications of (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone is as a tool compound for the study of protein-protein interactions. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone can be used to selectively label proteins with a fluorescent tag, allowing for the visualization and quantification of protein interactions in live cells. (3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone has also been used as a scaffold for the design of small molecule inhibitors of protein-protein interactions.
Propiedades
IUPAC Name |
(3,5-dimethyl-1H-pyrrol-2-yl)-(2-oxa-7-azaspiro[4.4]nonan-7-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-7-11(2)15-12(10)13(17)16-5-3-14(8-16)4-6-18-9-14/h7,15H,3-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMKVSXDHSXAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC3(C2)CCOC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(3-Bromophenoxy)propanoylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582564.png)
![3-[(4-Fluorophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582571.png)
![2-Hydroxy-2-methyl-3-[[2-[3-(trifluoromethyl)phenyl]acetyl]amino]propanoic acid](/img/structure/B7582578.png)
![3-[(3,6-Dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582590.png)
![2-Hydroxy-3-[(3-hydroxypyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7582594.png)

![2-Hydroxy-3-[[4-(methoxymethyl)benzoyl]amino]-2-methylpropanoic acid](/img/structure/B7582598.png)
![2-Hydroxy-2-methyl-3-[(5-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid](/img/structure/B7582599.png)
![2-Hydroxy-2-methyl-3-[(4-nitrophenyl)sulfonylamino]propanoic acid](/img/structure/B7582602.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7582609.png)
![2-[Cyclopropylmethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]acetic acid](/img/structure/B7582612.png)
![1-[3-(Thian-4-ylamino)pyrrolidin-1-yl]propan-1-one](/img/structure/B7582621.png)

![[5-(2,6-difluorophenyl)-1H-pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7582651.png)